![molecular formula C23H19BrN4O3 B2597894 2-[3-[3-(4-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル]-N-(3,4-ジメチルフェニル)アセトアミド CAS No. 1105234-33-0](/img/structure/B2597894.png)
2-[3-[3-(4-ブロモフェニル)-1,2,4-オキサジアゾール-5-イル]-2-オキソピリジン-1(2H)-イル]-N-(3,4-ジメチルフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
科学的研究の応用
Chemistry
Catalysis: Oxadiazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Antimicrobial agents: Many oxadiazole derivatives exhibit significant antimicrobial activity.
Anti-inflammatory agents: These compounds can act as inhibitors of enzymes involved in inflammation.
Cancer research: Some derivatives have shown potential as anticancer agents by inhibiting specific molecular targets.
Industry
Agrochemicals: Used as herbicides, fungicides, and insecticides.
Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.
生化学分析
Biochemical Properties
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the nervous system . The compound’s interaction with AchE suggests potential neurotoxic or neuroprotective effects, depending on the context of its use.
Cellular Effects
The effects of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with AchE can alter neurotransmission, leading to changes in cell signaling and potentially affecting gene expression related to neural function . Additionally, the compound may impact cellular metabolism by modulating enzyme activities involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, such as AchE, by binding to their active sites . This binding can lead to changes in enzyme activity, which in turn affects downstream biochemical pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that its stability can be maintained under specific conditions, but degradation may occur over extended periods, potentially altering its efficacy and safety .
Dosage Effects in Animal Models
The effects of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or modulation of metabolic pathways. At higher doses, it could lead to toxic or adverse effects, including neurotoxicity or metabolic disturbances . Understanding the dosage thresholds is crucial for its safe application in research and potential therapeutic uses.
Metabolic Pathways
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide: is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with AchE can influence the metabolism of acetylcholine, a key neurotransmitter . Additionally, the compound may affect other metabolic pathways by modulating enzyme activities and metabolite concentrations.
Transport and Distribution
The transport and distribution of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles or compartments within the cell, affecting its activity and function. For instance, its localization in the nervous system may enhance its interaction with AchE and other neural proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).
Coupling reactions: The oxadiazole intermediate can be coupled with a pyridine derivative through various coupling reactions, such as Suzuki or Heck coupling.
Acylation: The final step involves the acylation of the coupled product with 3,4-dimethylphenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.
Reduction: Reduction reactions can occur at the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
作用機序
The mechanism of action of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological activity. Generally, oxadiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. This interaction can lead to inhibition or activation of biological pathways, resulting in the desired therapeutic effect.
類似化合物との比較
Similar Compounds
- 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide
- 2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or fluoro analogs
特性
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-5-10-18(12-15(14)2)25-20(29)13-28-11-3-4-19(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVISSMKDCEHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2597811.png)
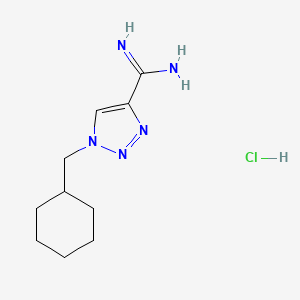
![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2597813.png)
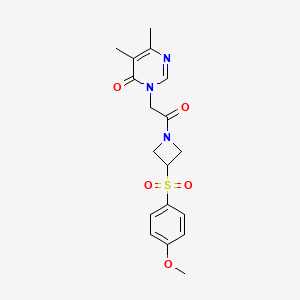
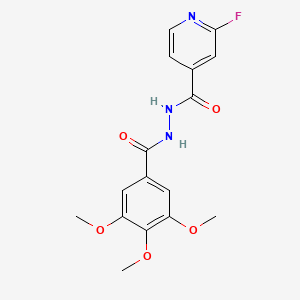
![Di{[butyl(methyl)carbamothioyl]sulfanyl}nickel](/img/structure/B2597816.png)
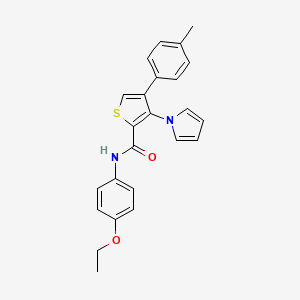
![2-{[1-(9H-purin-6-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2597818.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2597819.png)
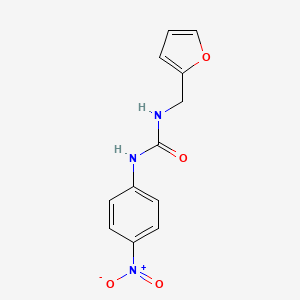
![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2597821.png)
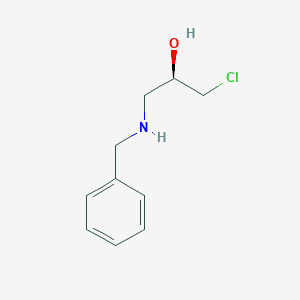
![Ethyl 4-(3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamido)benzoate](/img/structure/B2597825.png)
![4-tert-butyl-N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2597832.png)
